tert-Butyl (2,2-dimethoxyethyl)carbamate
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Overview
Description
tert-Butyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2,2-dimethoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2,2-dimethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to regenerate the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines or alcohols.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed
Hydrolysis: 2,2-dimethoxyethylamine and tert-butyl alcohol.
Substitution: Products depend on the nucleophile used.
Deprotection: 2,2-dimethoxyethylamine.
Scientific Research Applications
tert-Butyl (2,2-dimethoxyethyl)carbamate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect amine groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-dimethoxyethyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the 2,2-dimethoxyethyl group.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains an additional ethoxy group.
tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a mercapto group instead of the dimethoxyethyl group.
Uniqueness
tert-Butyl (2,2-dimethoxyethyl)carbamate is unique due to its 2,2-dimethoxyethyl group, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJLCMTXMSQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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